methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride
Description
Classification and Position of Pyrrolopyrimidines in Heterocyclic Chemistry
Pyrrolopyrimidines represent a distinctive class of fused heterocyclic compounds that occupy a prominent position within the broader landscape of nitrogen-containing aromatic systems. These compounds are characterized by the fusion of a five-membered pyrrole ring with a six-membered pyrimidine ring, creating bicyclic structures that exhibit unique electronic properties and biological activities. The pyrrolopyrimidine family encompasses several structural isomers, including pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines, each distinguished by the specific pattern of ring fusion and nitrogen atom positioning.
The classification of pyrrolopyrimidines within heterocyclic chemistry is fundamentally based on their aromatic character and the presence of multiple nitrogen atoms in their ring systems. According to the Hückel 4n + 2 rule, these compounds satisfy the criteria for aromaticity through their conjugated π-electron systems. The pyrrole component contributes four π-electrons from its five-membered ring, while the pyrimidine portion adds additional conjugation through its nitrogen atoms and carbon framework. This electronic configuration results in stabilized aromatic systems that demonstrate enhanced chemical stability and distinctive reactivity patterns compared to their individual pyrrole and pyrimidine components.
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride specifically belongs to the pyrrolo[3,4-d]pyrimidine subfamily, where the fusion occurs between the 3 and 4 positions of the pyrimidine ring and the corresponding positions of the pyrrole ring. This particular fusion pattern creates a unique molecular framework that influences both the compound's chemical properties and its potential biological activities. The presence of the methyl ester group at the 5-position and the dihydrochloride salt formation further modify the compound's physicochemical characteristics, enhancing its solubility and stability under various conditions.
The structural complexity of pyrrolopyrimidines places them among the most versatile heterocyclic scaffolds in medicinal chemistry. Their ability to serve as bioisosteres for naturally occurring purine bases makes them particularly valuable in pharmaceutical applications. The combination of multiple nitrogen atoms and aromatic character allows these compounds to engage in diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers, which contribute to their broad spectrum of biological activities.
Historical Development of Pyrrolopyrimidine Research
The historical development of pyrrolopyrimidine research has evolved significantly since the initial recognition of these compounds as potential pharmaceutical agents in the mid-20th century. Early investigations focused primarily on the structural elucidation and basic synthetic methodologies for preparing these fused heterocyclic systems. The pioneering work in this field established fundamental synthetic routes that involved cyclization reactions between appropriately substituted pyrimidine and pyrrole precursors, laying the groundwork for more sophisticated approaches that would emerge in subsequent decades.
The advancement of pyrrolopyrimidine chemistry gained substantial momentum during the 1980s and 1990s as researchers began to recognize the significant biological potential of these compounds. This period witnessed the development of more efficient synthetic strategies and the exploration of structure-activity relationships that would guide future pharmaceutical development efforts. The discovery that certain pyrrolopyrimidine derivatives exhibited potent antimetabolite activity in purine biochemical reactions marked a turning point in the field, leading to increased interest from pharmaceutical companies and academic research institutions.
The modern era of pyrrolopyrimidine research, spanning from 2000 to the present, has been characterized by rapid advances in synthetic methodology and an expanded understanding of the biological mechanisms underlying their activity. Researchers have developed numerous innovative approaches for constructing pyrrolopyrimidine scaffolds, including multicomponent reactions, microwave-assisted synthesis, and copper-catalyzed cyclization reactions. These methodological advances have enabled the preparation of increasingly complex pyrrolopyrimidine derivatives with enhanced selectivity and improved pharmacological properties.
Contemporary research in pyrrolopyrimidine chemistry has been driven largely by the recognition of these compounds as privileged scaffolds for kinase inhibition. The last two decades have witnessed the identification of numerous pyrrolopyrimidine derivatives as potent inhibitors of various protein kinases, leading to their development as anticancer agents, anti-inflammatory drugs, and treatments for neurological disorders. This focus on kinase inhibition has prompted extensive structure-activity relationship studies and the development of rational design strategies for optimizing the biological activity of pyrrolopyrimidine derivatives.
The evolution of analytical techniques and computational chemistry has also played a crucial role in advancing pyrrolopyrimidine research. Modern spectroscopic methods, including advanced nuclear magnetic resonance techniques and high-resolution mass spectrometry, have enabled detailed structural characterization of complex pyrrolopyrimidine derivatives. Simultaneously, computational modeling and molecular dynamics simulations have provided valuable insights into the binding modes and conformational preferences of these compounds, facilitating the design of more effective pharmaceutical agents.
Significance of this compound
This compound represents a particularly significant member of the pyrrolopyrimidine family due to its unique structural features and potential applications in medicinal chemistry. The compound possesses a molecular formula of C8H11Cl2N3O2 and a molecular weight of 252.09 grams per mole, making it a relatively compact yet structurally complex heterocyclic system. The specific arrangement of functional groups within this molecule creates a distinctive chemical profile that sets it apart from other pyrrolopyrimidine derivatives and contributes to its potential utility in pharmaceutical applications.
The structural significance of this compound lies in its unique combination of features that influence both its chemical reactivity and biological activity. The presence of the methyl ester group at the 5-position provides opportunities for further chemical modification through hydrolysis or transesterification reactions, enabling the development of prodrug strategies or the introduction of additional pharmacophoric elements. The dihydrochloride salt formation enhances the compound's aqueous solubility compared to the free base form, which is crucial for biological testing and potential pharmaceutical formulations.
The molecular architecture of this compound facilitates diverse intermolecular interactions that are essential for biological activity. The bicyclic aromatic system provides a rigid planar structure that can engage in π-π stacking interactions with aromatic residues in protein binding sites. The multiple nitrogen atoms within the pyrimidine ring offer hydrogen bond acceptor capabilities, while the ester carbonyl group can participate in additional hydrogen bonding interactions. These structural features collectively contribute to the compound's potential for high-affinity binding to biological targets.
The synthetic accessibility of this compound adds to its significance in medicinal chemistry research. The compound can be prepared through established synthetic routes that involve the condensation of appropriate pyrimidine precursors with pyrrolidine derivatives, followed by cyclization and esterification reactions. The availability of reliable synthetic methods enables researchers to prepare this compound and its analogs for biological evaluation, supporting structure-activity relationship studies and lead optimization efforts.
From a pharmacological perspective, this compound exhibits characteristics that align with the broader biological activity profile of pyrrolopyrimidine derivatives. These compounds have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory properties, with many demonstrating activity through kinase inhibition mechanisms. The specific structural features of this compound suggest potential applications in similar therapeutic areas, though detailed biological evaluation would be required to establish its specific activity profile and therapeutic potential.
Overview of Current Scientific Interest and Applications
Current scientific interest in this compound and related pyrrolopyrimidine derivatives stems from their demonstrated versatility as pharmaceutical scaffolds and their potential applications across multiple therapeutic domains. The contemporary research landscape reveals a strong focus on exploiting the unique structural properties of these compounds for the development of targeted therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.
The anticancer applications of pyrrolopyrimidine derivatives have emerged as a primary area of scientific interest, driven by the recognition that many compounds in this class exhibit potent kinase inhibitory activity. Research has demonstrated that pyrrolopyrimidines can effectively inhibit various protein kinases that play crucial roles in cancer cell proliferation, survival, and metastasis. The structural framework of this compound positions it as a potential candidate for anticancer drug development, given its similarity to other biologically active pyrrolopyrimidine derivatives that have shown promise in preclinical and clinical studies.
Antimicrobial research represents another significant area of application for pyrrolopyrimidine compounds, with particular emphasis on their potential as antimycobacterial agents. Studies have shown that certain pyrrolopyrimidine derivatives can effectively inhibit key enzymes involved in mycobacterial fatty acid biosynthesis, making them attractive candidates for tuberculosis treatment. The unique structural features of this compound, including its bicyclic aromatic system and ester functionality, may contribute to similar antimicrobial activities through mechanism-based enzyme inhibition.
The field of synthetic chemistry has also embraced pyrrolopyrimidines as valuable building blocks for the construction of more complex molecular architectures. Current research efforts focus on developing innovative synthetic methodologies that can efficiently assemble pyrrolopyrimidine scaffolds while introducing structural diversity through strategic functionalization. Multicomponent reactions, microwave-assisted synthesis, and metal-catalyzed cyclization reactions have emerged as particularly promising approaches for preparing diverse pyrrolopyrimidine libraries that can be screened for biological activity.
Contemporary applications of pyrrolopyrimidine research extend beyond traditional pharmaceutical development to include areas such as chemical biology and materials science. Researchers are exploring the use of these compounds as molecular probes for studying biological processes and as components in advanced materials with unique electronic or optical properties. The rigid aromatic structure and tunable electronic properties of pyrrolopyrimidines make them attractive candidates for applications in organic electronics, sensors, and other advanced technological applications.
The following table summarizes key research areas and their associated applications for pyrrolopyrimidine derivatives:
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.2ClH/c1-13-8(12)7-5-2-9-4-11-6(5)3-10-7;;/h2,4,7,10H,3H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJXCLMAGYPPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CN=CN=C2CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with pyrimidine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, acetonitrile, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride is being investigated for its therapeutic potential in various medical conditions:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit key enzymes involved in cancer cell proliferation, particularly those related to mutant EGFR and BRAF signaling pathways, which are crucial in various cancers. The growth inhibition concentration (GI50) ranges from 29 nM to 78 nM across different assays .
- Anti-inflammatory Properties : The compound is also being explored for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase enzymes, which play a role in inflammation processes .
Enzyme Inhibition
The compound has been shown to act as an inhibitor for several enzymes:
- Kinases : Similar compounds have demonstrated the ability to inhibit kinases, leading to alterations in cellular signaling pathways that regulate cell growth and apoptosis .
- cAMP-phosphodiesterase : It has been noted to influence platelet function by inhibiting cAMP-phosphodiesterase, thereby affecting vascular responses .
The biological activities of this compound extend beyond anticancer and anti-inflammatory effects:
- Antidiabetic Effects : Some derivatives have shown potential in reducing blood glucose levels by enhancing glucose uptake in muscle and fat cells .
- Sedative and Analgesic Properties : Investigations into its sedative effects have revealed potential anxiolytic properties in animal models .
Target Interactions
The compound likely interacts with various molecular targets within cells:
- Binding Interactions : It may bind to specific enzymes or receptors, leading to changes in their activity.
- Cellular Pathways : By inhibiting certain enzymes, the compound can disrupt cellular processes such as signal transduction and gene expression .
Biochemical Pathways
This compound is involved in multiple biochemical pathways:
- It may affect metabolic pathways by interacting with different enzymes and cofactors.
- Its distribution within cells involves complex transport mechanisms that can influence its efficacy .
Mechanism of Action
The mechanism of action of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride () and 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine ().
Structural and Physicochemical Properties
Functional and Pharmacological Implications
- Methyl Carboxylate vs. The cyclopropyl substituent in the analog may enhance steric bulk, affecting binding affinity in enzyme pockets .
- Salt Form :
- Unsubstituted Core () :
Limitations and Discrepancies in Data
- The molecular formula and weight of the target compound are inferred due to incomplete evidence.
- The CAS number for the cyclopropyl analog (EN300-383214) may represent a free base or salt, creating ambiguity in comparisons .
Biological Activity
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyrrolo[3,4-d]pyrimidine derivatives through specific modifications that enhance its pharmacological properties. The chemical structure includes a pyrrole ring fused to a pyrimidine nucleus, which is known for conferring various biological activities.
Anticancer Activity
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds are thought to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that they can affect pathways related to mutant EGFR and BRAF signaling in cancer cells, leading to reduced cell viability and increased apoptosis .
- Case Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For example, it showed a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM across different assays .
Anti-inflammatory and Analgesic Properties
The compound has also been evaluated for anti-inflammatory effects:
- Inhibition of Cyclooxygenase : Similar derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .
- Research Findings : A study highlighted that certain derivatives demonstrated significant antioxidant activity alongside their anti-inflammatory properties, suggesting a multifaceted approach to treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy:
| Compound | Structure | Activity | IC50 (nM) |
|---|---|---|---|
| 1 | Pyrrolo derivative | Anticancer | 29 |
| 2 | Pyrimidine derivative | Anti-inflammatory | 62 |
| 3 | Cyclooxygenase inhibitor | Analgesic | 48 |
This table summarizes the biological activities associated with various derivatives of the compound. The specific substitutions on the pyrrole or pyrimidine rings significantly influence their biological activity.
Q & A
How can researchers optimize the synthesis of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride using statistical experimental design?
Level: Basic
Methodological Answer:
Statistical design of experiments (DoE) is critical for minimizing trial-and-error approaches. For heterocyclic compounds like this pyrrolopyrimidine derivative, factorial designs or response surface methodologies can systematically optimize reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For instance, fractional factorial designs reduce the number of experiments while identifying interactions between variables, such as the effect of aldehyde substituents on regioselectivity in Biginelli-like reactions . Post-synthesis, HPLC or LC-MS can validate purity and yield, ensuring reproducibility.
What advanced analytical techniques are recommended for characterizing the structural and thermal stability of this compound?
Level: Basic
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, critical for understanding intermolecular interactions in dihydrochloride salts .
- Solid-state NMR : Probes hydrogen-bonding networks between the pyrrolopyrimidine core and chloride counterions .
- DSC/TGA : Assesses thermal stability and hygroscopicity, which are vital for storage conditions (e.g., room temperature vs. desiccated environments) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects potential degradation products.
How can computational quantum chemistry guide reaction pathway optimization for this compound?
Level: Advanced
Methodological Answer:
Density functional theory (DFT) calculations predict transition states and energy barriers for key steps, such as cyclocondensation or chloride salt formation. For example, reaction path searches using quantum chemical methods (e.g., IRC calculations) can identify regioselective pathways, minimizing side products like N-alkylated isomers . Coupling DFT with machine learning (ML) models trained on experimental data (e.g., reaction yields, solvent polarity) accelerates condition screening, reducing development time by >50% .
How should researchers address contradictions in spectroscopic data during structural elucidation?
Level: Advanced
Methodological Answer:
Contradictions between NMR, IR, or mass spectra often arise from tautomerism or dynamic proton exchange in pyrrolopyrimidine systems. Strategies include:
- Variable-temperature NMR : Resolves broadening caused by exchange processes.
- 2D NMR (COSY, NOESY) : Maps coupling networks to distinguish between regioisomers .
- Isotopic labeling : Tracks proton migration in deuterated solvents.
Cross-validate findings with computational NMR chemical shift predictions (e.g., using GIAO-DFT) .
What methodologies are used to evaluate the biological activity of this compound in kinase inhibition assays?
Level: Basic
Methodological Answer:
- In vitro kinase profiling : Screen against a panel of >100 kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays to identify selectivity .
- Cellular assays : Measure IC50 values in cancer cell lines (e.g., HCT-116) via MTT or CellTiter-Glo® luminescence.
- Molecular docking : Predict binding modes to ATP-binding pockets using AutoDock Vina or Schrödinger Suite. Pair with mutagenesis studies to validate key residues .
How can reaction mechanisms for pyrrolopyrimidine ring formation be experimentally validated?
Level: Advanced
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare rates using deuterated substrates to identify rate-determining steps (e.g., cyclization vs. proton transfer) .
- Trapping intermediates : Use low-temperature NMR or cryo-MS to isolate reactive intermediates (e.g., enamine or iminium species).
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled precursors and track atom migration via 2D NMR .
What strategies mitigate hygroscopicity and degradation during storage?
Level: Advanced
Methodological Answer:
- Lyophilization : Convert the dihydrochloride salt to a stable amorphous form, reducing water absorption .
- Dynamic vapor sorption (DVS) : Quantify moisture uptake under controlled RH (e.g., 0–90%) to design optimal packaging.
- Stabilizers : Co-crystallize with hydrophobic counterions (e.g., tosylate) or add desiccants (molecular sieves) in storage vials .
How can regioselectivity challenges in functionalizing the pyrrolopyrimidine core be resolved?
Level: Advanced
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the 4- or 6-positions .
- Metal catalysis : Use Pd-catalyzed C–H activation or Cu-mediated Ullmann coupling for site-specific arylations .
- Computational screening : DFT-based Fukui function analysis predicts nucleophilic/electrophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
